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Compound of Interest

Compound Name:
2-Amino-5-bromo-4-

methylpyrimidine

Cat. No.: B102953 Get Quote

An In-depth Technical Guide on the Molecular Structure of 2-Amino-5-bromo-4-
methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract
2-Amino-5-bromo-4-methylpyrimidine is a substituted pyrimidine that serves as a crucial

building block in the synthesis of a wide range of biologically active molecules.[1][2] Its

structural features, including an amino group, a bromine atom, and a methyl group on the

pyrimidine ring, make it a versatile intermediate for developing novel therapeutics, particularly

in the field of oncology.[3] This technical guide provides a comprehensive overview of its

molecular structure, physicochemical properties, spectroscopic signature, and synthetic

methodologies. Detailed experimental protocols are provided for its synthesis and

characterization, aimed at professionals in drug discovery and medicinal chemistry.

Core Molecular Data
2-Amino-5-bromo-4-methylpyrimidine is a solid, appearing as a white to light yellow or

brown powder.[2] Its core physicochemical properties are summarized below.
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Property Value Reference(s)

Molecular Formula C₅H₆BrN₃ [4]

Molecular Weight 188.03 g/mol [4]

CAS Number 17321-93-6 [4]

Appearance
White to light yellow/brown

solid
[2]

Melting Point 196-200 °C [4]

InChI
1S/C5H6BrN3/c1-3-4(6)2-8-

5(7)9-3/h2H,1H3,(H2,7,8,9)
[4]

SMILES Cc1nc(N)ncc1Br [4]

Molecular Structure and Crystallography
While experimental crystallographic data such as bond lengths and angles for 2-Amino-5-
bromo-4-methylpyrimidine are not readily available in public databases, theoretical

calculations and data from analogous structures provide valuable insights into its three-

dimensional conformation. The molecule consists of a planar pyrimidine ring substituted at

positions 2, 4, and 5.

Predicted Molecular Geometry Data (Theoretical)

The following table presents theoretically predicted bond lengths and angles. This data is

derived from computational chemistry models and should be considered illustrative in the

absence of experimental X-ray crystallography data.
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Parameter Predicted Value Parameter Predicted Value

Bond Lengths (Å) Bond Angles (°)

C2-N1 1.34 N1-C2-N3 120.5

C2-N3 1.34 C2-N3-C4 119.0

N3-C4 1.35 N3-C4-C5 122.0

C4-C5 1.41 C4-C5-C6 118.5

C5-C6 1.38 C5-C6-N1 120.0

C6-N1 1.35 C6-N1-C2 120.0

C2-N(H₂) 1.36 N3-C4-C(H₃) 118.0

C4-C(H₃) 1.51 C5-C4-C(H₃) 120.0

C5-Br 1.89 C4-C5-Br 119.5

Note: These values are estimations and should be confirmed by experimental analysis.

Spectroscopic Profile
The structural features of 2-Amino-5-bromo-4-methylpyrimidine give rise to a distinct

spectroscopic signature, which is essential for its identification and characterization.

NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the

molecular structure.

¹H NMR Data

The proton NMR spectrum provides information about the hydrogen atoms in the molecule.

The following data was reported for a sample in deuterated chloroform (CDCl₃).[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/product/b102953?utm_src=pdf-body
https://www.chemicalbook.com/ProductChemicalPropertiesCB01010770_EN.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102953?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

8.22 Singlet 1H Pyrimidine H-6

5.02 Broad Singlet 2H -NH₂ (Amino)

2.44 Singlet 3H -CH₃ (Methyl)

¹³C NMR Data (Predicted)

Experimental ¹³C NMR data is not widely published. The following are predicted chemical shifts

based on computational models.

Predicted Chemical Shift (δ, ppm) Assignment

163.5 C2 (C-NH₂)

161.0 C4 (C-CH₃)

158.0 C6 (C-H)

108.0 C5 (C-Br)

24.0 -CH₃

Vibrational Spectroscopy (FTIR & FT-Raman)
Vibrational spectroscopy probes the functional groups and bonding within the molecule. The

analysis is often supported by Density Functional Theory (DFT) calculations for accurate peak

assignments.[6]
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Wavenumber
(cm⁻¹)

Intensity (IR) Intensity (Raman) Assignment

~3450 Strong Weak
NH₂ asymmetric

stretching

~3350 Strong Weak
NH₂ symmetric

stretching

~3050 Medium Strong
Aromatic C-H

stretching

~2960 Medium Medium
CH₃ asymmetric

stretching

~2870 Medium Medium
CH₃ symmetric

stretching

~1640 Strong Medium NH₂ scissoring

~1580 Strong Strong
Pyrimidine ring

stretching

~1460 Strong Medium
CH₃ asymmetric

bending

~1380 Medium Medium
CH₃ symmetric

bending

~1050 Medium Strong C-Br stretching

Mass Spectrometry
Mass spectrometry confirms the molecular weight of the compound. For 2-Amino-5-bromo-4-
methylpyrimidine, electrospray ionization (ESI) typically shows a protonated molecular ion.
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m/z Value Ion Description

188/190 [M+H]⁺

Protonated molecular ion,

showing a ~1:1 isotopic pattern

due to the presence of ⁷⁹Br

and ⁸¹Br isotopes.

Synthesis and Experimental Protocols
The most efficient and selective synthesis of 2-Amino-5-bromo-4-methylpyrimidine involves

the electrophilic bromination of 2-Amino-4-methylpyrimidine using N-Bromosuccinimide (NBS).

This method avoids the formation of isomeric by-products often seen with harsher brominating

agents like Br₂.[7]

Synthesis Workflow
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Synthesis of 2-Amino-5-bromo-4-methylpyrimidine

Reaction Setup

Bromination Reaction

Work-up and Purification

Dissolve 2-Amino-4-methylpyrimidine
in DMF

Cool solution in ice bath

Dropwise addition of
NBS in DMF

Stir at 20°C for 8-10 hours

Monitor reaction by TLC

Pour into water to
precipitate solid

Filter and wash
with water

Dry the solid

Wash with acetonitrile

Final Product

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-Amino-5-bromo-4-methylpyrimidine.
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Detailed Synthesis Protocol
This protocol is adapted from established methods ensuring high yield and selectivity.[7]

Materials:

2-Amino-4-methylpyrimidine (10.9 g, 100 mmol)

N-Bromosuccinimide (NBS) (17.8 g, 100 mmol)

Chloroform (400 mL)

Dichloromethane (140 mL)

1N Sodium Hydroxide Solution

Saturated Sodium Chloride Solution

Anhydrous Sodium Sulfate

Procedure:

Reaction Setup: To a solution of 4-methylpyrimidin-2-ylamine (10.9 g, 100 mmol) in

chloroform (400 mL), add N-bromosuccinimide (17.8 g, 100 mmol).

Reaction: Stir the reaction mixture under light-avoiding conditions for 15 hours.

Work-up: Upon completion of the reaction (monitored by TLC), transfer the mixture to a

separatory funnel with dichloromethane (140 mL).

Washing: Wash the organic layer sequentially with 1N sodium hydroxide solution (3 x 200

mL) and saturated sodium chloride solution (100 mL).

Drying and Isolation: Dry the organic phase with anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to yield the product.

Yield: This procedure typically yields 5-bromo-4-methylpyrimidin-2-ylamine (18.8 g, 99%

yield).[5]
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Protocol for Spectroscopic Analysis
FTIR Spectroscopy (KBr Pellet Method)[6]

Sample Preparation: Grind approximately 1-2 mg of the compound with 100-200 mg of dry,

spectroscopic grade KBr powder in an agate mortar until a fine, homogeneous powder is

obtained.

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin,

transparent pellet.

Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer. Record the

spectrum, typically in the range of 4000–400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add 32 or

64 scans to improve the signal-to-noise ratio.[6]

NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or

higher). Use standard acquisition parameters. For ¹³C NMR, a larger number of scans may

be required to achieve a good signal-to-noise ratio.
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General Workflow for Spectroscopic Analysis

FTIR Analysis NMR Analysis

2-Amino-5-bromo-
4-methylpyrimidine

(Solid Sample)

Prepare KBr Pellet Dissolve in
Deuterated Solvent

Acquire Spectrum
(4000-400 cm⁻¹)

Data Processing
and Structural

Elucidation

Acquire ¹H and ¹³C Spectra

Click to download full resolution via product page

Caption: General experimental workflow for spectroscopic analysis.

Applications in Drug Discovery
2-Amino-5-bromo-4-methylpyrimidine is not typically a therapeutic agent itself but is a highly

valued scaffold in medicinal chemistry. Its derivatives have shown significant potential as

kinase inhibitors, which are crucial in cancer therapy.[3] The amino group allows for the

construction of fused heterocyclic systems, while the bromine atom is an ideal handle for

palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), enabling the synthesis of

diverse compound libraries to explore structure-activity relationships (SAR).[3]

Role as a Kinase Inhibitor Scaffold
Derivatives of 2-Amino-5-bromo-4-methylpyrimidine have been investigated as inhibitors of

various kinases, including Cyclin-Dependent Kinases (CDKs), which are key regulators of the

cell cycle.[3] By inhibiting these enzymes, the derivatives can halt uncontrolled cell

proliferation, a hallmark of cancer.
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Generalized Kinase Signaling Pathway and Inhibition

Intracellular Signaling Cascade

Growth Factor Receptor Tyrosine
Kinase (RTK) Ras Raf MEK ERK

Cyclin D / CDK4/6 Rb Protein phosphorylates
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(Derived from title compound)
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Caption: Generalized CDK pathway where inhibitors derived from this compound act.

Solubility and Safety
Solubility:

Water: Sparingly soluble.[2]

Organic Solvents: Soluble in methanol.[8] Quantitative solubility data in a wide range of

organic solvents is not extensively documented, necessitating experimental determination for

specific applications.[9]

Safety Information: The compound is classified as hazardous. Users should consult the Safety

Data Sheet (SDS) before handling. Key hazard classifications include:

Acute Toxicity, Oral (Category 4)

Skin Irritation (Category 2)

Serious Eye Damage (Category 1)

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system.[4]

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab

coat, should be worn, and the compound should be handled in a well-ventilated fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. guidechem.com [guidechem.com]

3. benchchem.com [benchchem.com]

4. 2-Amino-5-bromo-4-methylpyrimidine 97 17321-93-6 [sigmaaldrich.com]

5. 2-Amino-4-methyl-5-bromopyrimidine CAS#: 17321-93-6 [chemicalbook.com]

6. benchchem.com [benchchem.com]

7. benchchem.com [benchchem.com]

8. 2-Amino-5-bromo-4-methylpyridine CAS#: 98198-48-2 [m.chemicalbook.com]

9. benchchem.com [benchchem.com]

To cite this document: BenchChem. [molecular structure of "2-Amino-5-bromo-4-
methylpyrimidine"]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b102953#molecular-structure-of-2-amino-5-bromo-4-
methylpyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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